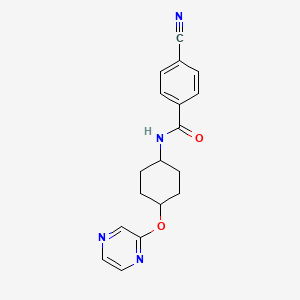

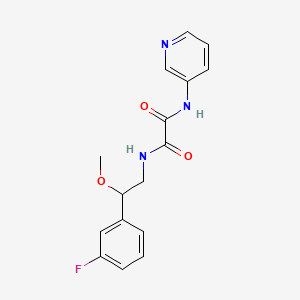

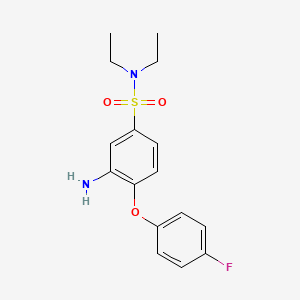

1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, involves combining key functional groups through strategic chemical reactions. A study by Yan, Lei, and Hu (2014) describes a simple and efficient method for synthesizing 1-((aryl)(2-oxoindolin-3-yl)methyl)urea derivatives, suggesting methodologies that could be applicable to our compound of interest (Yan, Lei, & Hu, 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives provides insight into their potential interactions and stability. Tutughamiarso, Zeiger, and Bolte (2011) explored the polymorphism in related urea compounds, offering a perspective on the molecular conformation and crystal packing which could be relevant for understanding the structural aspects of 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea (Tutughamiarso, Zeiger, & Bolte, 2011).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives highlight their reactivity and the potential for further functionalization. Butler and Hussain (1981) discussed the reactions of urea with acyloins, revealing insights into the chemical behavior and mechanism of reactions that could be relevant for our compound (Butler & Hussain, 1981).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. While specific studies on 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea might not be readily available, research on similar compounds can provide valuable insights. For instance, the study on two polymorphs of a related compound by Tutughamiarso, Zeiger, and Bolte (2011) sheds light on the importance of crystallography in determining physical properties (Tutughamiarso, Zeiger, & Bolte, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing various chemical reactions, are key to understanding the compound's utility and safety. Research on urea derivatives, such as the study by Butler and Hussain (1981), provides a foundation for understanding these aspects (Butler & Hussain, 1981).

Scientific Research Applications

Structural Analysis and Molecular Interaction

1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, although not directly studied, shares structural similarities with compounds analyzed for their binding interactions and polymorphism, which are key in drug design and material science. For instance, derivatives of urea-based ligands have been examined for their ability to bind to CG base pairs through hydrogen-bonded complexes, a property that could be relevant for this compound's potential application in nucleic acid targeting or molecular recognition (Tutughamiarso, Zeiger, & Bolte, 2011). Additionally, the analysis of polymorphs in similar compounds highlights the importance of crystal packing and molecular conformation in drug solubility and stability, suggesting that 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea could exhibit unique physicochemical properties based on its crystalline form (Tutughamiarso, Zeiger, & Bolte, 2011).

Anticonvulsant and Neurological Research

The structural motif of 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is found in compounds with reported neurological effects, particularly in the realm of anticonvulsant activity. Derivatives with similar indolin-5-yl urea structures have shown promising results in preclinical models for epilepsy, demonstrating the potential for this compound in neurological research and therapy (Prakash & Raja, 2011). The synthesis and screening of such derivatives underscore the importance of the indolin-5-yl urea backbone in modulating bioactivity, suggesting that the study of 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea could uncover new antiepileptic agents or contribute to the understanding of epilepsy's molecular mechanisms.

Material Science and Chemistry

In material science, the study of urea derivatives, including those structurally related to 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, has led to insights into the design of low molecular weight hydrogelators. Such compounds have demonstrated the ability to form hydrogels with varied physical properties based on the anionic components, indicating potential applications in drug delivery systems or as novel materials with customizable mechanical properties (Lloyd & Steed, 2011).

Environmental Science

The environmental fate and behavior of urea derivatives, akin to 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, have been subjects of investigation, particularly concerning their photodegradation and hydrolysis in water. Studies have shown that similar compounds undergo photodegradation, which could have implications for environmental pollution and the design of more eco-friendly pesticides (Gatidou & Iatrou, 2011). Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact and developing strategies for pollution mitigation.

properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-21-16-5-4-12(6-11(16)7-17(21)22)19-18(23)20-13-8-14(24-2)10-15(9-13)25-3/h4-6,8-10H,7H2,1-3H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRUXIXANDEYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2481526.png)